(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Hormonal Regulation and Therapeutics
Contraceptive Applications :
- The clinical use of injectable contraceptives, including formulations containing estrogen-progestogen combinations, highlights the regulatory role of estrogenic compounds in fertility and reproductive health management. Such studies underscore the importance of understanding the pharmacokinetics and biological effects of synthetic estrogens like "(17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate" in contraceptive technologies (Toppozada, 1977).
Endocrine Disruption and Environmental Impact :
- Research into the environmental fate and effects of synthetic estrogens, including compounds like 17α-trenbolone and 17α-estradiol, provides insight into the ecological implications of hormone-active agents. These studies contribute to our understanding of the environmental risk assessment necessary for compounds with estrogenic activity (Staveley, 2017).
Estrous Cycle Regulation in Livestock :
- The application of melengestrol acetate (MGA) in estrous synchronization in the beef cattle industry has been reviewed. Insights into how estrogenic compounds regulate the estrous cycle can inform the development and optimization of synthetic estrogens for similar purposes (Patterson et al., 1989).
Cancer Therapy :
- Nomegestrol acetate combined with 17-beta estradiol has been reviewed for its efficacy, safety, and patient acceptability in contraceptive use, shedding light on the potential therapeutic applications of estrogenic compounds in hormone-dependent conditions such as breast cancer (Akintomide & Panicker, 2015).
Drug Development :
- The development of AKR1C3 inhibitors, which target enzyme pathways influenced by estrogenic compounds, points to the role of synthetic estrogens in the treatment of hormone-dependent malignancies (Penning, 2017).
Environmental Concerns
Contamination and Ecotoxicology :
- Studies on the environmental contamination by estrogens, including 17alpha-ethinylestradiol, highlight the ecotoxicological risks posed by synthetic estrogens. This underscores the importance of monitoring and mitigating the environmental impact of such compounds (Almeida et al., 2020).
Livestock Waste and Estrogenic Contamination :
- The review of livestock wastes as potential sources of estrogenic contamination emphasizes the ecological risks associated with the use of synthetic estrogens in agriculture and animal husbandry (Hanselman et al., 2003).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O3/c1-18(28)30-26-13-12-25-24-10-8-20-16-21(29-17-19-6-4-3-5-7-19)9-11-22(20)23(24)14-15-27(25,26)2/h3-7,9,11-13,16,23-26H,8,10,14-15,17H2,1-2H3/t23-,24-,25+,26-,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNSBVRDAJVLAM-SEFGFODJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747535 |
Source
|
Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15,16-Deshydroxy 3-O-Benzyl Estetrol 17-Acetate | |
CAS RN |
690996-25-9 |
Source
|
Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10),15-tetraen-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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